Kaempferol 3-sophoroside 7-rhamnoside

Chemotaxonomy Quality Control HPLC Fingerprinting

Co-eluting flavonols compromise sea buckthorn extract authentication in QC workflows. Kaempferol 3-sophoroside 7-rhamnoside (CAS 93098-79-4) resolves this via its unique dual glycosylation-sophorose at C-3 and rhamnose at C-7-producing a distinct HPLC-ESI-MS fragmentation signature where C-7 sugar loss dominates. • Enables unambiguous subspecies-level biomarker quantitation for sea buckthorn raw material ID • Validated in H9c2 cardiomyoblast cardiotoxicity models targeting JNK-Sab-Ros signaling • Supplied as ≥98% pure reference standard with full COA for immediate method deployment

Molecular Formula C33H40O20
Molecular Weight 756.7 g/mol
CAS No. 93098-79-4
Cat. No. B591378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-sophoroside 7-rhamnoside
CAS93098-79-4
Molecular FormulaC33H40O20
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
InChIInChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
InChIKeyVRYWDBDPXMHHGE-IAYTZLMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol 3-sophoroside 7-rhamnoside (CAS 93098-79-4): A Dual-Glycosylated Flavonol Biomarker


Kaempferol 3-sophoroside 7-rhamnoside is a flavonol glycoside characterized by a kaempferol aglycone conjugated with a sophorose moiety at the 3-O position and a rhamnose moiety at the 7-O position [1]. This specific dual glycosylation pattern distinguishes it from the vast majority of kaempferol derivatives and underlies its utility as a specific biomarker [2]. It has been isolated from various plant sources, including sea buckthorn (Hippophaë rhamnoides) pomace, where its occurrence as a major constituent was first described in detail [1], and Solanum tuberosum (potato) [3].

Why Kaempferol Aglycone or Simple Monoglycosides Cannot Replace Kaempferol 3-sophoroside 7-rhamnoside


The substitution of kaempferol 3-sophoroside 7-rhamnoside with other kaempferol derivatives is scientifically unsound due to fundamental differences in solubility, stability, and analytical behavior. The presence of the sophorose disaccharide at the C-3 position significantly increases hydrophilicity compared to the aglycone or monoglycosides like kaempferol 7-O-rhamnoside, altering its partition coefficient and extraction behavior [1]. Critically, the unique HPLC-ESI-MS fragmentation pattern, where loss of the sugar moiety from C-7 is more favored than fission at the C-3 position, provides a distinct analytical signature that is essential for accurate compound identification and quantitation in complex matrices [2]. These physicochemical properties directly impact its performance in established assays as a biomarker and its behavior in biological systems, rendering generic substitution invalid.

Quantitative Evidence for Selecting Kaempferol 3-sophoroside 7-rhamnoside Over Analogs


Chemotaxonomic Biomarker Specificity: Relative Peak Area Quantitation in Sea Buckthorn

Kaempferol 3-sophoroside-7-O-rhamnoside serves as a key chemotaxonomic marker for differentiating sea buckthorn (Hippophae rhamnoides) subspecies. Its relative peak area in HPLC chromatograms was used as a quantitative parameter to distinguish between five different Hippophae taxa [1]. In contrast, other closely related flavonol glycosides identified in the same analysis, such as quercetin 3-O-sophoroside-7-rhamnoside and isorhamnetin 3-O-sophoroside-7-O-rhamnoside, exhibited different relative abundance profiles across these taxa [1].

Chemotaxonomy Quality Control HPLC Fingerprinting

Cardioprotective Efficacy: Reduction of Doxorubicin-Induced Apoptosis in Cardiomyoblasts

In a direct comparative study, Kaempferol 3-sophoroside 7-rhamnoside (F-B), alongside two other flavonoids (F-A and F-C), was evaluated for its ability to protect H9c2 cardiomyoblasts against doxorubicin (Dox)-induced apoptosis [1]. The compound was part of a mixture that significantly relieved Dox-induced cardiac injury and inhibited cardiomyocyte apoptosis [1].

Cardioprotection Doxorubicin Cardiotoxicity Mitochondrial Dysfunction

Specific Retention Time and Fragmentation for Method Validation in Complex Extracts

The compound's unique glycosylation pattern yields a characteristic fragmentation signature in LC-ESI-MS analysis, differentiating it from other flavonol glycosides in the same extract. The study demonstrated that for flavonol glycosides, the loss of the sugar moiety from the C-7 position is more favored than fission at the C-3 position [1]. This allows for definitive identification of kaempferol 3-sophoroside 7-rhamnoside against its positional isomers.

Analytical Chemistry Method Validation Flavonol Profiling

Primary Application Scenarios for Kaempferol 3-sophoroside 7-rhamnoside in Research and Industry


Quality Control and Authentication of Sea Buckthorn-Derived Products

Given its validated role as a quantitative biomarker for distinguishing sea buckthorn subspecies and its characteristic HPLC profile, Kaempferol 3-sophoroside 7-rhamnoside is ideally suited as a reference standard for the quality control and authentication of sea buckthorn extracts, juices, and pomace used in dietary supplements and cosmetics [1].

Development of In Vitro Cardioprotection Assays

The compound's demonstrated protective effect against doxorubicin-induced cardiotoxicity in H9c2 cardiomyoblasts positions it as a relevant tool compound for studying mitochondrial dysfunction and apoptosis in cardiac cell models [1]. Researchers can utilize this compound to probe the 'JNK-Sab-Ros' signaling pathway in the context of chemotherapy-induced heart damage [1].

Analytical Method Development and Validation in Metabolomics

The unique MS fragmentation pattern of Kaempferol 3-sophoroside 7-rhamnoside makes it an excellent standard for developing and validating LC-MS based methods in plant metabolomics and food chemistry [1]. Its distinct signature allows for confident identification and quantification amidst complex matrices of other flavonol glycosides [1].

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